REACTION_CXSMILES
|
OC12CC3CC(CC(C3N[C:13]3[C:18]([C:19]([NH2:21])=[O:20])=[CH:17][N:16]=[C:15]4[NH:22][CH:23]=[CH:24][C:14]=34)C1)C2>Br>[NH:22]1[C:15]2=[N:16][CH:17]=[C:18]([C:19]([NH2:21])=[O:20])[CH:13]=[C:14]2[CH:24]=[CH:23]1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
OC12CC3C(C(CC(C1)C3)C2)NC2=C3C(=NC=C2C(=O)N)NC=C3
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
FILTRATION
|
Details
|
the obtained solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The obtained solid was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
methanol, and purified by silica gel column chromatography (chloroform:methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=NC=C(C2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: CALCULATEDPERCENTYIELD | 172.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |